molecular formula C11H9N3O B2853218 N-(pyridin-3-yl)pyridine-4-carboxamide CAS No. 39642-69-8

N-(pyridin-3-yl)pyridine-4-carboxamide

Cat. No.: B2853218
CAS No.: 39642-69-8
M. Wt: 199.213
InChI Key: QDFWUWUHGKBOIU-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)pyridine-4-carboxamide is a compound that belongs to the class of isonicotinamides It is characterized by the presence of a pyridine ring attached to an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(pyridin-3-yl)pyridine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of 4-cyanopyridine with appropriate reagents under specific conditions. For instance, in a mixture containing tert-amyl alcohol, ferric oxide, cobalt tetroxide, and manganese dioxide, the reaction is carried out at 80°C for 24 hours. This method yields a high conversion rate and selectivity for this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization from hot water or isopropanol to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding pyridinecarboxylic acids, while reduction may produce pyridinecarboxamides .

Scientific Research Applications

N-(pyridin-3-yl)pyridine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, as a GSK-3 inhibitor, it binds to the active site of the enzyme, preventing its activity. This inhibition can lead to various downstream effects, such as reduced phosphorylation of tau protein, which is implicated in Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(pyridin-3-yl)pyridine-4-carboxamide include:

Uniqueness

This compound is unique due to its specific structure, which allows it to selectively inhibit GSK-3 with high potency. This selectivity and potency make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-pyridin-3-ylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c15-11(9-3-6-12-7-4-9)14-10-2-1-5-13-8-10/h1-8H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFWUWUHGKBOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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